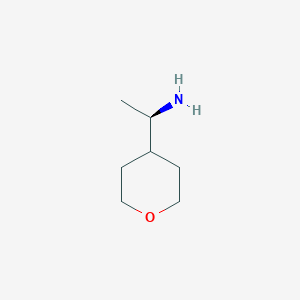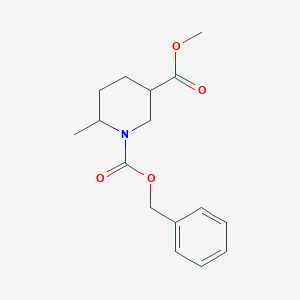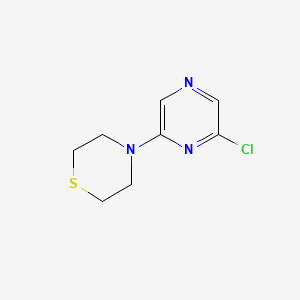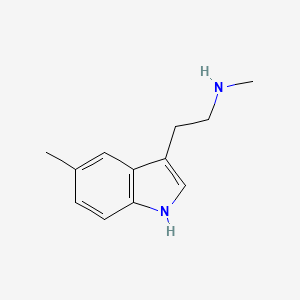
N-プロピル-d7-アミン
概要
説明
Molecular Structure Analysis
The molecular formula of N-Propyl-d7-amine is C3H9N . It has a molecular weight of 66.15 g/mol . The InChI key is WGYKZJWCGVVSQN-NCKGIQLSSA-N .Chemical Reactions Analysis
N-Propyl-d7-amine, like other amines, can undergo a variety of reactions. It can be alkylated by reaction with a primary alkyl halide . It also reacts violently with oxidizers and mercury, strong acids, organic anhydrides, isocyanates, aldehydes, nitroparrafins, halogenated hydrocarbons, and alcohols .Physical And Chemical Properties Analysis
N-Propyl-d7-amine has a boiling point of 48 °C and a melting point of -83 °C . It has a density of 0.803 g/mL at 25 °C . It is highly soluble in water and polar organic solvents such as ethanol and methanol.科学的研究の応用
薬理学: 薬物代謝研究
薬理学研究において、N-プロピル-d7-アミンは薬物代謝の研究に使用されます。その重水素標識構造は、代謝経路を追跡し代謝物を特定するのに役立ち、それにより潜在的な薬物の薬物動態に関する洞察を提供します .
環境科学: ニトロソアミン生成研究
研究者は、N-プロピル-d7-アミンを使用して、水塩素化処理中にニトロソジプロピルアミン(NDPA)などのニトロソアミンの生成を理解しています。これは、飲料水と廃水処理における発がん性物質のリスクを評価するために不可欠です .
生化学: ポリアミン代謝
N-プロピル-d7-アミンは、生化学、特にポリアミン代謝の研究において役割を果たしています。これは、生体内の天然ポリアミンの生化学的経路と機能を理解するのに役立ちます .
Safety and Hazards
作用機序
Target of Action
N-Propyl-d7-amine, also known as deuterium labeled Propan-1-amine hydrochloride It is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules .
Mode of Action
The mode of action of N-Propyl-d7-amine is primarily through its incorporation into drug molecules. This incorporation is largely used as tracers for quantitation during the drug development process . The deuterium labeling of N-Propyl-d7-amine has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that stable heavy isotopes like n-propyl-d7-amine have been incorporated into drug molecules . This incorporation can potentially affect various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
The pharmacokinetics of N-Propyl-d7-amine is influenced by its deuterium labeling. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
生化学分析
Biochemical Properties
N-Propyl-d7-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions are crucial for the breakdown and regulation of amines within the body. Additionally, N-Propyl-d7-amine can act as a substrate for these enzymes, leading to the production of deuterium-labeled metabolites that can be tracked and analyzed in biochemical studies .
Cellular Effects
N-Propyl-d7-amine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by altering the levels of amines and their metabolites, which in turn can impact cell signaling pathways such as the MAPK/ERK pathway and the JAK/STAT signaling pathway . These changes can lead to alterations in gene expression and cellular metabolism, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-Propyl-d7-amine exerts its effects through binding interactions with specific biomolecules. It can bind to enzymes such as monoamine oxidase and diamine oxidase, inhibiting or activating their activity. This binding can lead to changes in the levels of amines and their metabolites, which can subsequently affect gene expression and cellular function . Additionally, N-Propyl-d7-amine can influence the activity of other proteins and receptors involved in cell signaling pathways, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Propyl-d7-amine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have indicated that prolonged exposure to N-Propyl-d7-amine can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Propyl-d7-amine can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions. At higher doses, N-Propyl-d7-amine can exhibit toxic effects, including alterations in cellular function and metabolism . These effects can be dose-dependent, with higher doses leading to more pronounced changes in cellular and biochemical activity.
Metabolic Pathways
N-Propyl-d7-amine is involved in various metabolic pathways, including those related to amine metabolism. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are responsible for the breakdown and regulation of amines within the body . These interactions can affect metabolic flux and the levels of metabolites, providing valuable insights into the role of N-Propyl-d7-amine in biochemical processes.
Transport and Distribution
Within cells and tissues, N-Propyl-d7-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of N-Propyl-d7-amine, influencing its biochemical activity and effects on cellular function.
Subcellular Localization
N-Propyl-d7-amine can localize to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization can influence the activity and function of N-Propyl-d7-amine, affecting its interactions with enzymes, proteins, and other biomolecules within the cell.
特性
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)


amine](/img/structure/B1457099.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)

![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)
